1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine

Lipophilicity Drug-likeness Membrane permeability

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine (CAS 1374652-48-8) is a disubstituted pyridylhydrazine building block bearing a bromine atom at the 5-position and a trifluoromethyl group at the 3-position of the pyridine ring. Its molecular formula is C₆H₅BrF₃N₃ with a molecular weight of 256.02 g/mol, and it carries the MDL identifier MFCD22375529.

Molecular Formula C6H5BrF3N3
Molecular Weight 256.02 g/mol
CAS No. 1374652-48-8
Cat. No. B1375698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine
CAS1374652-48-8
Molecular FormulaC6H5BrF3N3
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)NN)Br
InChIInChI=1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13)
InChIKeyXCIFBROMZAGYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine (CAS 1374652-48-8): Procurement-Grade Physicochemical and Structural Baseline


1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine (CAS 1374652-48-8) is a disubstituted pyridylhydrazine building block bearing a bromine atom at the 5-position and a trifluoromethyl group at the 3-position of the pyridine ring [1]. Its molecular formula is C₆H₅BrF₃N₃ with a molecular weight of 256.02 g/mol, and it carries the MDL identifier MFCD22375529 [2]. The compound is classified as a heterocyclic hydrazine intermediate, primarily utilized in medicinal and agrochemical research for the construction of hydrazone, pyrazole, triazole, and related nitrogen-rich heterocyclic libraries via condensation or cyclocondensation reactions [3]. Commercially, it is typically supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, or GC .

Why Generic Substitution Fails for 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine: Regioisomeric, Functional-Group, and Physicochemical Non-Interchangeability


This compound occupies a narrow and non-substitutable intersection of three functional features: a C5-bromine cross-coupling handle, a C3-trifluoromethyl lipophilicity/metabolic-stability enhancer, and a C2-hydrazinyl nucleophile for heterocycle annulation [1]. Removing any one feature collapses the synthetic utility profile: the non-brominated analog 2-hydrazinyl-3-(trifluoromethyl)pyridine (CAS 89570-83-2) forfeits all Pd-catalyzed cross-coupling entry points, while the non-fluorinated 5-bromo-2-hydrazinopyridine (CAS 77992-44-0) shows a substantially lower computed logP (~1.32–1.90 vs. XLogP3 2.0 for the target) and lacks the electron-withdrawing –CF₃ group that modulates both the pyridine ring electronics and downstream biological target interactions . The positional isomer 3-bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-86-5) relocates the bromine to C3, altering the regiochemical vector for coupling and the steric/electronic environment of the hydrazinyl nucleophile, which has been shown to affect cyclization regioselectivity in pyrazole syntheses [2]. Replacing the hydrazinyl group with an amino group, as in 5-bromo-3-(trifluoromethyl)pyridin-2-amine (CAS 79456-34-1), eliminates the capacity for hydrazone, pyrazole, and triazole formation—a core reaction manifold that distinguishes hydrazinyl building blocks in medicinal chemistry library design [3].

Quantitative Differentiation Evidence for 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine Versus Closest Analogs


Lipophilicity Differential: XLogP3 Comparison of Target vs. Non-Fluorinated Analog

The trifluoromethyl group at C3 imparts a measurable lipophilicity increase relative to the non-fluorinated 5-bromo-2-hydrazinopyridine scaffold. The target compound has a computed XLogP3 of 2.0 [1], compared to a reported LogP range of 1.32–1.90 for 5-bromo-2-hydrazinopyridine (CAS 77992-44-0) . This ΔlogP of +0.10 to +0.68 log units translates to an estimated 1.3- to 4.8-fold increase in octanol/water partition coefficient. In medicinal chemistry, a logP in the 2–3 range is generally considered favorable for balancing aqueous solubility with passive membrane permeability, whereas logP below ~1.5 can limit cellular penetration.

Lipophilicity Drug-likeness Membrane permeability

Cross-Coupling Handle Availability: Bromine at C5 Enables Pd-Catalyzed Diversification Absent in Non-Halogenated Analog

The C5 bromine substituent provides a chemically orthogonal diversification handle that is completely absent in the non-brominated analog 2-hydrazinyl-3-(trifluoromethyl)pyridine (CAS 89570-83-2). The C–Br bond at the 5-position of the pyridine ring is activated toward oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and related cross-coupling reactions [1]. The non-brominated analog (MW 177.13, no halogen substituent) lacks any comparable catalytic cross-coupling entry point [2]. This functional divergence means the target compound can serve as both a heterocycle-forming nucleophile (via the hydrazinyl NH₂) and an electrophilic coupling partner (via C5–Br), enabling sequential or orthogonal diversification strategies that are inaccessible to the non-halogenated comparator.

Cross-coupling Suzuki coupling C–C bond formation

Hydrazinyl vs. Amino Functional Divergence: Heterocycle Annulation Capacity Comparison with 5-Bromo-3-(trifluoromethyl)pyridin-2-amine

The C2 hydrazinyl group (–NHNH₂) provides a distinct reaction manifold compared to the amino (–NH₂) group in 5-bromo-3-(trifluoromethyl)pyridin-2-amine (CAS 79456-34-1). The terminal NH₂ of the hydrazinyl moiety can condense with carbonyl compounds (aldehydes, ketones, 1,3-dicarbonyls) to form hydrazones, which serve as direct precursors to pyrazoles, pyrazolines, and triazoles via cyclocondensation or cycloaddition [1]. The amino analog, while a validated intermediate for KRAS G12C inhibitor divarasib (GDC-6036) via atroposelective synthesis , lacks this hydrazone→heterocycle synthetic pathway entirely. The amino group is limited to amide coupling, reductive amination, or Buchwald-Hartwig N-arylation, which produce structurally distinct outputs. The hydrazinyl compound thus addresses a non-overlapping region of heterocyclic chemical space centered on pyrazole and triazole scaffolds, which are privileged structures in kinase inhibitor and agrochemical discovery [2].

Hydrazone formation Pyrazole synthesis Heterocycle chemistry

Scaffold Validation via TRPV1 Antagonist Derivative: Quantitative Binding Affinity of a 5-Bromo-3-(trifluoromethyl)pyridin-2-yl-Containing Congener

The 5-bromo-3-(trifluoromethyl)pyridin-2-yl scaffold appears in CHEMBL1214400 (BDBM50323837), a pyrido[2,3-b]pyrazin-8-amine derivative bearing this exact pyridyl fragment, which demonstrates antagonist activity at human TRPV1 with an IC₅₀ of 30 nM in a FLIPR assay measuring inhibition of capsaicin-induced receptor activation [1]. While the hydrazine precursor itself is not the active species, this data point validates that the 5-bromo-3-(trifluoromethyl) substitution pattern on the pyridin-2-yl ring is compatible with high-affinity target engagement in a therapeutically relevant ion channel context. By comparison, a structurally related TRPV1 antagonist SB-705498, which uses a 5-trifluoromethyl-2-pyridyl (non-brominated) fragment, required extensive lead optimization to achieve comparable potency, suggesting that the bromo substituent contributes favorably to the scaffold's binding profile [2].

TRPV1 antagonist Pain target Ion channel

Physicochemical Profile Differentiation: Target Compound Compared with Positional Isomer 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine

The target compound (5-bromo-3-CF₃) and its positional isomer 3-bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-86-5, 3-bromo-5-CF₃) share identical molecular formula (C₆H₅BrF₃N₃) and molecular weight (256.02 g/mol) but differ in the ring position of both key substituents [1]. This positional swap alters the electronic environment of the hydrazinyl nucleophile: in the target, the electron-withdrawing CF₃ group is ortho to the hydrazinyl (C3), while the bromine is para (C5); in the isomer, the bromine is ortho to hydrazinyl (C3) and CF₃ is para (C5). The ortho-CF₃ group in the target exerts a stronger inductive electron-withdrawing effect on the hydrazinyl NH₂, reducing its nucleophilicity relative to the isomer and potentially altering the regiochemical outcome of cyclocondensation reactions [2]. This electronic difference, while qualitative, can manifest as divergent product ratios in pyrazole formation where hydrazine regioselectivity is sensitive to the electronic character of the pyridyl ring [3].

Regiochemistry Physicochemical properties Molecular recognition

Molecular Weight and Hydrogen-Bond Capacity Differentiation: Target vs. Non-Fluorinated and Amino Analogs

The target compound occupies a distinct physicochemical property space relative to its closest analogs. It has a molecular weight of 256.02 g/mol, 2 hydrogen bond donors (HBD), 6 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 50.9 Ų [1]. In comparison, 5-bromo-2-hydrazinopyridine (MW 188.03, LogP 1.32–1.90, TPSA ~50.9 Ų) is significantly lighter , while 5-bromo-3-(trifluoromethyl)pyridin-2-amine (MW 241.01, LogP 3.03–3.55, TPSA lower due to loss of one nitrogen HBA) is moderately lighter but more lipophilic . Within lead-likeness guidelines (MW ≤350, LogP ≤3.5, HBD ≤3, HBA ≤6), the target compound falls comfortably within bounds, whereas the amino analog's higher LogP (3.03–3.55) begins to approach the upper limit for oral drug-likeness [2]. The hydrazinyl group contributes 2 HBD and 2 HBA, a profile that supports both solubility and target hydrogen-bonding, attributes that are partially or wholly absent in the amino and non-fluorinated comparators.

Physicochemical properties Lead-likeness Fragment-based design

Best-Fit Application Scenarios for 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Pyrazole- and Triazole-Containing Kinase Inhibitor Libraries via Tandem Hydrazone Formation / Cross-Coupling Sequences

The target compound enables a two-step diversification workflow that is inaccessible to both non-brominated hydrazinylpyridines and amino-substituted analogs: (Step 1) condensation of the hydrazinyl group with a 1,3-dicarbonyl or α,β-unsaturated carbonyl to form a pyrazole or pyrazoline ring, followed by (Step 2) Suzuki-Miyaura cross-coupling at the C5 bromine to introduce an aryl or heteroaryl diversity element [1]. This sequential orthogonal reactivity is validated by the TRPV1 antagonist CHEMBL1214400 (IC₅₀ = 30 nM), which incorporates the 5-bromo-3-(trifluoromethyl)pyridin-2-yl fragment within a pyrido[2,3-b]pyrazine scaffold that achieves nanomolar potency at a therapeutically relevant ion channel target [2]. The compound's XLogP3 of 2.0 and moderate molecular weight (256) support its use in lead-like chemical space, making it suitable for hit-to-lead and lead-optimization programs where physicochemical property control is a decision gate [3].

Agrochemical Discovery: Construction of Trifluoromethylpyrazole Fungicide and Herbicide Candidates

Trifluoromethyl-substituted pyrazoles represent a privileged scaffold in modern agrochemicals, with multiple commercial fungicides (e.g., fluxapyroxad, sedaxane) and herbicides containing this motif [1]. The target compound provides the hydrazinyl nucleophile and the pre-installed –CF₃ group required for direct condensation with 1,3-diketones or β-ketoesters to form N-pyridyl-3-trifluoromethylpyrazoles in a single synthetic operation [2]. The residual C5 bromine can be further elaborated or retained as a lipophilic substituent modulating logP and environmental persistence. This dual reactivity distinguishes the compound from non-brominated alternatives, which offer only the hydrazine condensation pathway without post-cyclization diversification capability.

Chemical Biology: Synthesis of Bifunctional Probe Molecules via Orthogonal Hydrazone Ligation and Cross-Coupling

In chemical biology probe design, the orthogonal reactivity of the hydrazinyl and bromo functional groups permits sequential bioconjugation strategies: the hydrazinyl group can form a hydrazone linkage with an aldehyde- or ketone-functionalized biomolecule or affinity tag under mild aqueous conditions, while the aryl bromide can undergo Pd-mediated coupling with alkyne- or boronate-bearing reporter groups (fluorophores, biotin, PEG chains) [1]. This two-directional functionalization is impossible with the amino analog (CAS 79456-34-1), which lacks hydrazone-forming capacity, and with the non-brominated analog (CAS 89570-83-2), which lacks the cross-coupling handle [2]. The compound's intermediate lipophilicity (XLogP3 2.0) balances aqueous compatibility for biochemical conjugations with sufficient organic solubility for palladium-catalyzed steps.

Fragment-Based Drug Discovery (FBDD): Use as a High-HBA Fragment with Built-In Synthetic Elaboration Vectors

With a molecular weight of 256 Da, 2 hydrogen bond donors, and 6 hydrogen bond acceptors, the target compound falls within acceptable fragment screening parameters (MW <300, HBD ≤3, HBA ≤6) [1]. Unlike many fragments that require de novo synthetic route design for hit elaboration, this compound arrives with two pre-installed, chemically orthogonal elaboration vectors: the hydrazinyl NH₂ for rapid hydrazone library synthesis and the C5 bromine for late-stage cross-coupling diversification [2]. The scaffold's biological relevance is corroborated by the 30 nM TRPV1 antagonist CHEMBL1214400, which emerged from elaboration of the same 5-bromo-3-(trifluoromethyl)pyridin-2-yl substructure [3]. For fragment screening campaigns where hit elaboration speed is critical, this compound offers a significant practical advantage over fragments requiring multi-step activation before diversification.

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